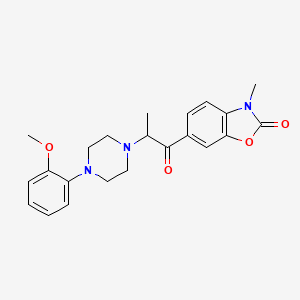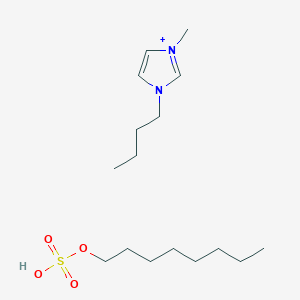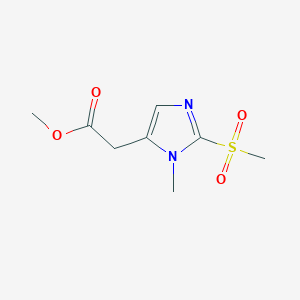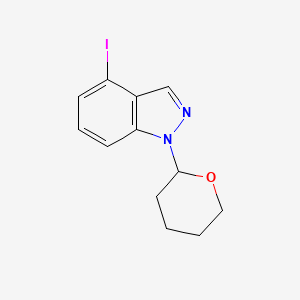
2-(2-(Bromomethyl)phenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Bromomethyl)phenyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a bromomethyl group attached to the phenyl ring, which is further connected to the thiazole ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Bromomethyl)phenyl)thiazole typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of 2-bromoacetophenone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Bromomethyl)phenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various thiazole derivatives.
- Oxidation reactions produce sulfoxides and sulfones.
- Reduction reactions result in dihydrothiazoles.
Scientific Research Applications
2-(2-(Bromomethyl)phenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)phenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The thiazole ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
2-(2-(Chloromethyl)phenyl)thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(2-(Methylthio)phenyl)thiazole: Contains a methylthio group instead of a bromomethyl group.
2-(2-(Nitromethyl)phenyl)thiazole: Features a nitromethyl group in place of the bromomethyl group.
Uniqueness: 2-(2-(Bromomethyl)phenyl)thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C10H8BrNS |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-[2-(bromomethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7H2 |
InChI Key |
DPHHVJCSWTXWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816617.png)



